molecular formula C12H21N5O2 B6182910 tert-butyl 4-(4-amino-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate CAS No. 2639416-90-1

tert-butyl 4-(4-amino-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate

Cat. No. B6182910
CAS RN: 2639416-90-1
M. Wt: 267.3
InChI Key:
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Description

Tert-butyl 4-(4-amino-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate (TBATPC) is a novel compound with potential applications in a range of scientific fields. TBATPC is an organic compound with a molecular weight of 315.42 g/mol, and is composed of a tert-butyl group, a 4-amino-2H-1,2,3-triazol-2-yl group, and a piperidine-1-carboxylate group. TBATPC has been studied for its potential applications in medicinal chemistry, biochemistry, and materials science.

Scientific Research Applications

Tert-butyl 4-(4-amino-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate has been studied for its potential applications in medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, tert-butyl 4-(4-amino-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate has been studied for its potential use as an antifungal agent. In biochemistry, tert-butyl 4-(4-amino-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate has been studied for its potential use as a fluorescent probe for the detection of DNA and proteins. In materials science, tert-butyl 4-(4-amino-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate has been studied for its potential use as an ionic liquid for the extraction of metals from aqueous solutions.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-amino-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate is not fully understood. However, it is believed that the compound binds to the target molecule, forming a complex that is able to inhibit the target molecule’s activity. This inhibition can result in the inhibition of enzyme activity, protein synthesis, or other cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 4-(4-amino-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate have not been extensively studied. However, it has been demonstrated that tert-butyl 4-(4-amino-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate is able to inhibit the growth of certain fungi, indicating that it has antifungal properties. Additionally, tert-butyl 4-(4-amino-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate has been shown to bind to DNA and proteins, indicating that it has potential applications in the detection of these molecules.

Advantages and Limitations for Lab Experiments

The advantages of using tert-butyl 4-(4-amino-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate in lab experiments include its low cost, its high solubility in a range of solvents, and its ability to bind to DNA and proteins. The limitations of using tert-butyl 4-(4-amino-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate in lab experiments include its potential toxicity and its potential to interfere with other cellular processes.

Future Directions

There are a number of potential future directions for the research and development of tert-butyl 4-(4-amino-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate. These include the development of new synthesis methods, the exploration of new applications in medicinal chemistry, biochemistry, and materials science, the development of new detection methods, and the optimization of existing applications. Additionally, further research into the biochemical and physiological effects of tert-butyl 4-(4-amino-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate is needed in order to fully understand its potential applications.

Synthesis Methods

Tert-butyl 4-(4-amino-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate can be synthesized through a five-step process. The first step involves the condensation of 4-amino-2H-1,2,3-triazol-2-yl acetic acid and piperidine-1-carboxylic acid. This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is then treated with tert-butyl bromide in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide. This step results in the formation of tert-butyl 4-amino-2H-1,2,3-triazol-2-ylpiperidine-1-carboxylate. The next step involves the treatment of the product with a base, such as sodium hydroxide, and a solvent, such as dimethylformamide. This results in the formation of tert-butyl 4-(4-amino-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate. The final step involves the purification of the product through preparative thin-layer chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-(4-amino-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate involves the reaction of tert-butyl 4-(azidomethyl)piperidine-1-carboxylate with sodium azide followed by reduction of the resulting intermediate with hydrogen gas in the presence of palladium on carbon catalyst. The resulting amine is then reacted with 4-bromo-1H-1,2,3-triazole to form the desired product.", "Starting Materials": [ "tert-butyl 4-(azidomethyl)piperidine-1-carboxylate", "sodium azide", "hydrogen gas", "palladium on carbon catalyst", "4-bromo-1H-1,2,3-triazole" ], "Reaction": [ "Step 1: React tert-butyl 4-(azidomethyl)piperidine-1-carboxylate with sodium azide in DMF solvent at room temperature to form tert-butyl 4-(azido-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate.", "Step 2: Reduce the intermediate from step 1 with hydrogen gas in the presence of palladium on carbon catalyst in methanol solvent at room temperature to form tert-butyl 4-(amino-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate.", "Step 3: React the amine from step 2 with 4-bromo-1H-1,2,3-triazole in DMF solvent at 80°C to form tert-butyl 4-(4-amino-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate." ] }

CAS RN

2639416-90-1

Product Name

tert-butyl 4-(4-amino-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate

Molecular Formula

C12H21N5O2

Molecular Weight

267.3

Purity

95

Origin of Product

United States

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